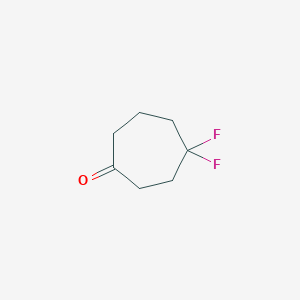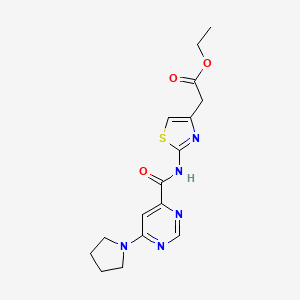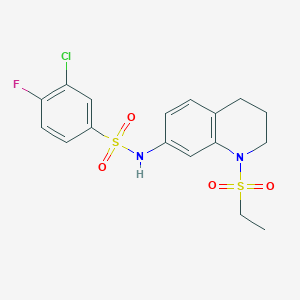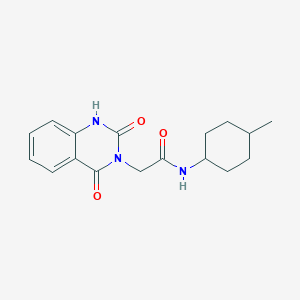
4,4-Difluorocycloheptanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4-Difluorocycloheptanone” is a chemical compound with the molecular formula C7H10F2O . It has a molecular weight of 148.15 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered carbon ring (cycloheptane) with two fluorine atoms and a ketone group (C=O) at the 4th carbon .
科学的研究の応用
1. Conformational Studies in Organic Chemistry
A study on the temperature dependence of the nuclear magnetic resonance spectra of 4,4-difluoro-1,1-dimethylcycloheptane, a related compound, showed its existence predominantly in the twist-chair conformation at low temperatures. This work contributes to the understanding of conformational equilibria in cycloheptane derivatives, which is important in organic chemistry for predicting the behavior of similar compounds (Glazer, Knorr, Ganter, & Roberts, 1972).
2. Chemical Synthesis and Reaction Mechanisms
A study on the solvolysis of 4-methylcyclohexylidenemethyliodonium salt, leading to the production of 4-methylcycloheptanone, highlights the intricate reaction mechanisms and stereochemistry involved in organic synthesis. This research provides insights into the processes involved in the transformation of cyclic compounds, which is relevant for understanding chemical reactions involving 4,4-difluorocycloheptanone derivatives (Fujita, Sakanishi, Nishii, Yamataka, & Okuyama, 2002).
3. Molecular Structure Analysis
The molecular structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene), a compound structurally similar to this compound, was studied using gas-phase electron diffraction. Understanding the molecular structure of such compounds is crucial for designing and synthesizing new materials with desired properties (Beagley & Pritchard, 1985).
4. Photovoltaic Applications
In the field of polymer solar cells, research involving fluorinated electron acceptors, including those based on cycloheptanone structures, has shown promising results. Fluorine substitution in these compounds enhances electron mobility and improves the efficiency of solar cells. This highlights the potential application of this compound derivatives in renewable energy technologies (Dai, Zhao, Zhang, Lau, Li, Liu, Ling, Wang, Lu, You, & Zhan, 2017).
5. Organocatalysis in Asymmetric Synthesis
Research on polystyrene-immobilized pyrrolidine as an organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins demonstrated high yields and selectivity. This study indicates the potential for using similar catalysts in reactions involving this compound to achieve selective and efficient synthesis of complex organic molecules (Miao & Wang, 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
4,4-difluorocycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-1-2-6(10)3-5-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWUWZJHFDJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227807-93-3 |
Source


|
| Record name | 4,4-difluorocycloheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2578335.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)


![N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2578342.png)
![Methyl 2-[4-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2578343.png)
![1-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2578344.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2578345.png)


![N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B2578351.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2578353.png)
